molecular formula C5H8ClF2NO2S B1407471 3,3-Difluoropiperidine-1-sulfonyl chloride CAS No. 1845716-99-5

3,3-Difluoropiperidine-1-sulfonyl chloride

Cat. No. B1407471
M. Wt: 219.64 g/mol
InChI Key: KQVAABHIYFTFQR-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1845716-99-5 . It has a molecular formula of C5H8ClF2NO2S and a molecular weight of 219.64 . .


Molecular Structure Analysis

The InChI code for 3,3-Difluoropiperidine-1-sulfonyl chloride is 1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-2-5(7,8)4-9/h1-4H2 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Difluoropiperidines

Difluoropiperidines, including compounds like 3,3-difluoropiperidine, are of considerable interest due to their potential applications in organic and medicinal chemistry. A study outlined a novel synthetic pathway to create 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines. This method facilitates the production of new 3,3-difluoropiperidines and N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

Catalytic Applications in Sulfonylation

Bismuth(III) Trifluoromethanesulfonate has been found effective as a catalyst for the sulfonylation of arenes, an important group of aromatic electrophilic substitutions. Sulfonyl groups are significant synthons for synthetic organic chemists, and this study provides insights into using metal triflates for catalyzing sulfonylation reactions (Répichet et al., 1999).

Inhibitors in Medicinal Chemistry

Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, including variants of sulfonyl chlorides, have been studied for their properties as carbonic anhydrase inhibitors. These compounds have shown strong affinity toward certain isozymes of carbonic anhydrase, indicating their potential as topical intraocular pressure-lowering agents (Scozzafava et al., 2000).

Solid-Phase Synthesis in Organic Chemistry

Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This approach allows the creation of compounds with high enantiopurity, a significant aspect in drug development and organic synthesis (Holte et al., 1998).

Trifluoromethylation and Sulfonylation

Studies on CF3SO2X reagents, including trifluoromethanesulfonyl chloride, emphasize their application in trifluoromethylation and various sulfonylation processes. These reagents show versatility in different reactions like sulfonylation and chlorination, highlighting their importance in synthetic chemistry (Guyon et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 3,3-Difluoropiperidine-1-sulfonyl chloride . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as hazards associated with this compound.

properties

IUPAC Name

3,3-difluoropiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-2-5(7,8)4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVAABHIYFTFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258373
Record name 1-Piperidinesulfonyl chloride, 3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoropiperidine-1-sulfonyl chloride

CAS RN

1845716-99-5
Record name 1-Piperidinesulfonyl chloride, 3,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845716-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinesulfonyl chloride, 3,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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